2-(2-Benzofuranyl)-2-imidazoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RX 801077 (hydrochloride) involves the reaction of 2-benzofuran with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of RX 801077 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
RX 801077 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different structural analogs.
Substitution: The benzofuran moiety can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of RX 801077 (hydrochloride) with modified pharmacological properties .
Scientific Research Applications
RX 801077 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study imidazoline receptor interactions.
Biology: Investigated for its role in modulating inflammatory responses and neuroprotection.
Medicine: Potential therapeutic agent for conditions such as traumatic brain injury and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting imidazoline receptors.
Mechanism of Action
RX 801077 (hydrochloride) exerts its effects by selectively binding to the imidazoline I2 receptor. This binding modulates various signaling pathways, leading to anti-inflammatory and neuroprotective effects. The compound inhibits the NLRP3 inflammasome, reducing inflammation and necroptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
RX 801077 (hydrochloride) is unique due to its high selectivity for the imidazoline I2 receptor and its potent anti-inflammatory and neuroprotective properties. Compared to similar compounds, it has shown greater efficacy in reducing inflammation and protecting neuronal cells .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFFVDVGWOSNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662766 |
Source
|
Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89196-95-2 |
Source
|
Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 2-(2-Benzofuranyl)-2-imidazoline hydrochloride exert its analgesic effects?
A: this compound acts primarily as an agonist at imidazoline I2 receptors (I2Rs) . While the exact mechanisms underlying I2R-mediated analgesia are still being investigated, studies suggest that activation of I2Rs in specific brain regions, such as the dorsal raphe nucleus and nucleus accumbens, can contribute to pain relief .
Q2: Does this compound interact with opioid receptors?
A: While this compound primarily targets I2Rs, research indicates it can interact with opioid systems to modulate analgesic effects. Studies demonstrate synergistic analgesic interactions between this compound and μ-opioid receptor agonists, particularly those with lower efficacies like buprenorphine . This suggests potential therapeutic benefits of combining this compound with certain opioids for enhanced pain management.
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